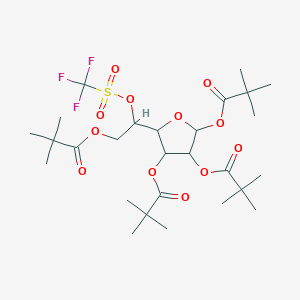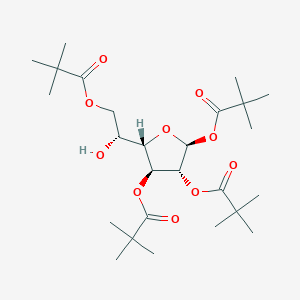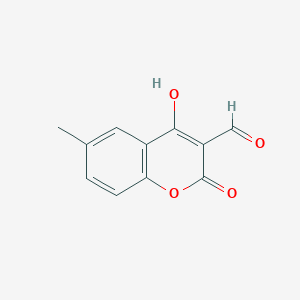
Nitro-PEB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Nitro-PEB, specifically, is characterized by the presence of a nitro group (-NO2) attached to its molecular structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PEB typically involves the nitration of a precursor compound. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+), a powerful electrophile that facilitates the nitration reaction . The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the nitration process and minimize the generation of hazardous waste . The final product is typically purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Nitro-PEB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to form amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, which have various applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Nitro-PEB has been extensively studied for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of Nitro-PEB involves its ability to undergo redox reactions, which can generate reactive intermediates such as nitroso and superoxide species . These intermediates can interact with biological macromolecules, leading to various biochemical effects. For example, the reduction of the nitro group can result in the formation of reactive nitrogen species that can modify proteins and nucleic acids, thereby affecting cellular functions .
Comparison with Similar Compounds
Nitro-PEB can be compared with other nitro-containing compounds such as nitrobenzene, nitrotoluene, and nitroaniline . While these compounds share the presence of a nitro group, this compound is unique in its specific molecular structure and reactivity profile. For instance, this compound may exhibit different reactivity in electrophilic aromatic substitution reactions compared to nitrobenzene due to the influence of additional substituents on the aromatic ring .
List of Similar Compounds
- Nitrobenzene
- Nitrotoluene
- Nitroaniline
- Nitrophenol
These compounds are widely used in various industrial and research applications, and their comparison with this compound highlights the unique properties and potential of this compound in different contexts .
Properties
CAS No. |
1031370-96-3 |
|---|---|
Molecular Formula |
C14H7N3O2 |
Molecular Weight |
249.22 |
Purity |
>98% |
Synonyms |
3-Nitro-5-(pyridinylethynyl)benzonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










